4-Nitro-1,2,5-oxadiazol-3-amine
Overview
Description
4-Nitro-1,2,5-oxadiazol-3-amine is a compound that belongs to the family of energetic ionic salts containing a 1,2,4-oxadiazole ring . It is structurally similar to other heterocyclic energetic compounds .
Synthesis Analysis
The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can be achieved in two steps from diaminofurazan . The first method involves allowing 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) to react with gaseous ammonia in toluene . The second method involves the partial oxidation of 3,4-bis (4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of 4-Nitro-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction . From the X-ray structure, a bifurcated intramolecular H bond between O(2)-H(2)-N(4) was observed .Chemical Reactions Analysis
The chemical reactions of 4-Nitro-1,2,5-oxadiazol-3-amine involve the reaction of 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene . This reaction yields a light yellow solid .Physical And Chemical Properties Analysis
The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes 4-Nitro-1,2,5-oxadiazol-3-amine very attractive as a secondary explosive, oxidizer, and melt-castable explosive .Scientific Research Applications
Summary of the Application
The compound “4-Nitro-1,2,5-oxadiazol-3-amine” is structurally similar to another heterocyclic energetic compound, 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF). It has been considered as a potential secondary explosive, oxidizer, and melt-castable explosive .
Methods of Application or Experimental Procedures
The compound was synthesized by two methods :
Results or Outcomes
The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes this compound very attractive as a secondary explosive, oxidizer, and melt-castable explosive . It may serve as an alternative to BNFF in some weapon applications .
Medicinal Applications
Summary of the Application
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Results or Outcomes
The results or outcomes would also depend on the specific medicinal application. In general, oxadiazoles have shown promising results in various fields of medicine .
High Energy Molecules
Summary of the Application
Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized as high energy molecules or energetic materials . They have a high positive enthalpy of formation and high density .
Methods of Application or Experimental Procedures
These compounds can be synthesized and used in the creation of high-energy and explosive materials .
Anti-Infective Agents
Summary of the Application
Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Results or Outcomes
The results or outcomes would also depend on the specific anti-infective application. In general, oxadiazoles have shown promising results in various fields of medicine .
Material Science
Summary of the Application
Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized in different fields such as material science . They can be used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Methods of Application or Experimental Procedures
These compounds can be synthesized and used in the creation of high-energy and explosive materials .
Future Directions
properties
IUPAC Name |
4-nitro-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFURWXQHTZNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337502 | |
Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1,2,5-oxadiazol-3-amine | |
CAS RN |
66328-69-6 | |
Record name | 4-Nitro-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.